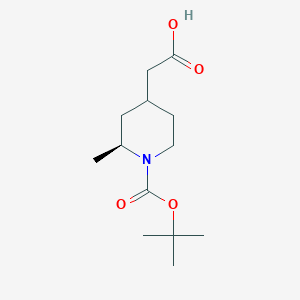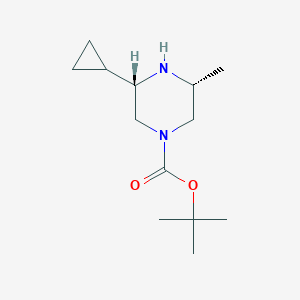
4,6-Diamino-1,3,5-triazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups at positions 4 and 6, and a carboxylic acid group at position 2. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted triazines, which can be further utilized in various applications .
Scientific Research Applications
4,6-Diamino-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.
Industry: It is used in the production of dyes, pigments, and as a precursor for various polymers
Mechanism of Action
The mechanism of action of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2,4-Diamino-1,3,5-triazine: Similar structure but lacks the carboxylic acid group.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains additional amino groups, making it more reactive.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different functional groups
Uniqueness: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H5N5O2 |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
4,6-diamino-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C4H5N5O2/c5-3-7-1(2(10)11)8-4(6)9-3/h(H,10,11)(H4,5,6,7,8,9) |
InChI Key |
RIAHLLQDUDGKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)





![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)






![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
